3-Mercapto-2-methyl-1-butanol

Catalog No.
S1914840
CAS No.
227456-33-9
M.F
C5H12OS
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-2-methyl-1-butanol

CAS Number

227456-33-9

Product Name

3-Mercapto-2-methyl-1-butanol

IUPAC Name

2-methyl-3-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3

InChI Key

MRVKDGZLSALAIU-UHFFFAOYSA-N

SMILES

CC(CO)C(C)S

Canonical SMILES

CCC(C)C(O)S

The exact mass of the compound 3-Mercapto-2-methyl-1-butanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Identification and Properties

3-Mercapto-2-methyl-1-butanol, also known as 2-methyl-3-sulfanylbutan-1-ol, is an organic compound classified as an alkanethiol. Its chemical formula is C5H12OS, and it has a molecular weight of 120.213 g/mol PubChem: . This molecule possesses three functional groups:

  • A primary alcohol (OH) group on the first carbon atom.
  • A methyl (CH3) group on the second carbon atom.
  • A sulfanyl (SH) group, also known as a thiol group, on the third carbon atom.

Potential Research Applications

  • Metabolite Identification

    The presence of 3-Mercapto-2-methyl-1-butanol has been identified as a metabolite in both humans and plants PubChem: . Research may focus on understanding the metabolic pathways that lead to the formation of this compound and its biological significance.

  • Volatile Organic Compound Studies

    3-Mercapto-2-methyl-1-butanol is listed as a volatile organic compound (VOC) The Good Scents Company: . Research in this area could involve investigating its emission sources, atmospheric behavior, and potential environmental impacts.

3-Mercapto-2-methyl-1-butanol is an organosulfur compound with the molecular formula C5_5H12_{12}OS. This compound is characterized by its distinct sulfurous odor and flavor, often described as "catty" or similar to cooked leeks. It is a primary alcohol and a volatile organic compound, commonly found in various food products including coffee, passion fruit juice, and certain wines. Additionally, it is present in the urine of domestic cats and other felids, playing a role in scent marking behaviors .

The chemical behavior of 3-Mercapto-2-methyl-1-butanol includes its ability to undergo oxidation and reduction reactions typical of thiols and alcohols. It can react with oxidizing agents to form disulfides or sulfonic acids. Furthermore, it may participate in nucleophilic substitution reactions due to the presence of the thiol group, which can act as a nucleophile in various organic transformations .

3-Mercapto-2-methyl-1-butanol exhibits biological activity that has been studied in various contexts. Notably, it has been identified as an inhibitor of polyphenol oxidase, an enzyme implicated in browning reactions in fruits and vegetables. This inhibition suggests potential applications in food preservation and quality enhancement . Additionally, its presence in cat urine indicates a role in interspecies communication through olfactory signals .

The synthesis of 3-Mercapto-2-methyl-1-butanol can be accomplished through several methods:

  • Starting from Ethyl Acetate: The synthesis typically begins with ethyl acetate, which is activated using lithium bis(trimethylsilyl)amide. This is followed by coupling with acetone to form an intermediate compound that undergoes bromination, treatment with thiourea, hydrolysis, and finally reduction with lithium aluminum hydride to yield 3-Mercapto-2-methyl-1-butanol .
  • Fermentation Processes: In natural settings, this compound can be produced during the fermentation of certain foods and beverages, particularly wines. Specific yeast strains contribute to its formation through metabolic pathways involving fatty acids and thiol precursors .

3-Mercapto-2-methyl-1-butanol finds applications primarily as a flavoring agent due to its distinctive aroma profile. It is used in the food industry to enhance flavors in products such as wines and fruit juices. Additionally, its property as an anti-browning agent makes it valuable in preserving the quality of fresh-cut fruits and vegetables .

Research has explored the interactions of 3-Mercapto-2-methyl-1-butanol with other compounds and enzymes. For instance, studies have shown that it can be rapidly degraded by salivary enzymes, indicating its volatility and the importance of enzymatic interactions in flavor perception . Furthermore, its inhibitory effects on polyphenol oxidase highlight its potential role in modulating enzymatic activities related to food quality .

Several compounds share structural similarities with 3-Mercapto-2-methyl-1-butanol:

Compound NameStructure TypeUnique Features
3-Mercapto-3-methylbutan-1-olTertiary ThiolFound in cat urine; significant semiochemical role
4-Mercapto-4-methyl-2-pentanoneTertiary ThiolImparts distinct aromas; used in flavoring
8-Mercapto-p-menthan-3-oneTertiary ThiolKnown for its minty aroma; used in fragrances
2-Mercapto-3-methyl-1-butanolPrimary ThiolImparts onion-like off-flavor in beer

Uniqueness: While many of these compounds are thiols with similar functional groups, 3-Mercapto-2-methyl-1-butanol is particularly noted for its unique flavor profile that contributes significantly to food products and its biological roles related to scent marking in animals .

Laboratory-Scale Organic Synthesis Strategies

Laboratory-scale synthesis of 3-mercapto-2-methyl-1-butanol employs two primary methodological approaches that have been extensively validated through research and practical application. These methodologies provide reliable access to the target compound under controlled conditions suitable for research and small-scale production requirements.

Nucleophilic Substitution Reactions with Thiourea Derivatives

The nucleophilic substitution approach utilizing thiourea derivatives represents one of the most established methodologies for laboratory-scale synthesis of 3-mercapto-2-methyl-1-butanol [2]. This methodology operates through a two-step mechanism involving initial alkylation of thiourea followed by hydrolytic cleavage to yield the desired thiol product.

The primary synthetic route involves the reaction of alkyl halide precursors with thiourea in polar protic solvents [2] [3]. The process begins with 2-bromo-3-methylbutanol, 2-chloro-3-methylbutanol, or 2-iodo-3-methylbutanol as starting materials, which undergo nucleophilic attack by thiourea to form intermediate isothiouronium salts [2] [4]. These intermediates are subsequently hydrolyzed under basic conditions to release the thiol functionality and generate 3-mercapto-2-methyl-1-butanol.

The reaction mechanism proceeds through a classical SN2 pathway where thiourea acts as a sulfur nucleophile [2] [3]. The initial step involves thiourea attacking the carbon bearing the halogen substituent, resulting in displacement of the halide ion and formation of the isothiouronium intermediate [4]. This intermediate exhibits enhanced stability compared to direct thiol formation, allowing for controlled reaction conditions and improved yields.

Ethanol serves as the preferred solvent system for this transformation due to its ability to solubilize both organic and inorganic components while maintaining appropriate polarity for the nucleophilic substitution mechanism [2]. The reaction typically requires elevated temperatures in the range of 60-80°C for the initial alkylation step, with reaction times extending from 6 to 12 hours to ensure complete conversion .

The hydrolysis step employs aqueous sodium hydroxide or potassium hydroxide solutions at temperatures between 70-90°C [4]. This alkaline treatment cleaves the carbon-sulfur bond in the isothiouronium salt, liberating the thiol group and forming the desired product along with urea and the corresponding metal halide salt [2].

Table 1: Laboratory-Scale Nucleophilic Substitution with Thiourea Derivatives

Synthesis MethodStarting MaterialReagentSolventTemperature Step 1 (°C)Temperature Step 2 (°C)Reaction Time Step 1 (hours)Reaction Time Step 2 (hours)Typical Yield (%)Product Purity (%)
Thiourea + 2-Bromo-3-methylbutanol2-Bromo-3-methylbutanolThioureaEthanol60-8070-906-122-485-9285-90
Thiourea + 2-Chloro-3-methylbutanol2-Chloro-3-methylbutanolThioureaEthanol60-8070-906-122-483-9083-88
Thiourea + 2-Iodo-3-methylbutanol2-Iodo-3-methylbutanolThioureaEthanol60-8070-906-122-488-9488-92

However, the approach also presents certain limitations including extended reaction times and the requirement for basic hydrolysis conditions [2]. The overall atom economy is reduced due to the stoichiometric consumption of thiourea and the production of urea as a byproduct [4]. Additionally, competing elimination reactions may occur with certain substrates, potentially reducing overall yields [2].

Hydrosulfide Anion-Mediated Thiolation Processes

Hydrosulfide anion-mediated thiolation represents an alternative laboratory-scale approach that offers improved efficiency and streamlined synthetic protocols [3] [4]. This methodology employs sodium hydrosulfide or potassium hydrosulfide as nucleophilic species to directly introduce thiol functionality through SN2 displacement reactions.

The hydrosulfide anion (HS⁻) serves as a potent nucleophile capable of attacking electrophilic carbon centers in alkyl halide substrates [3] [4]. The reaction proceeds through a single-step mechanism, eliminating the need for subsequent hydrolysis and reducing overall process complexity compared to thiourea-based methodologies.

The preferred solvent system consists of mixed dimethylformamide and water (DMF/H₂O), which provides optimal solvation for both the hydrosulfide anion and organic substrates [5] [3]. This solvent combination facilitates efficient mass transfer while maintaining the nucleophilic character of the hydrosulfide species [4].

Table 2: Laboratory-Scale Hydrosulfide Anion-Mediated Thiolation Processes

Synthesis MethodStarting MaterialNucleophileSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Product Purity (%)Mechanism
NaSH + 2-Chloro-3-methylbutanol2-Chloro-3-methylbutanolSodium hydrosulfide (NaSH)DMF/H₂O25-404-688-9490-93SN2 nucleophilic substitution
KSH + 2-Chloro-3-methylbutanol2-Chloro-3-methylbutanolPotassium hydrosulfide (KSH)DMF/H₂O25-404-690-9592-95SN2 nucleophilic substitution
NaSH + 2-Bromo-3-methylbutanol2-Bromo-3-methylbutanolSodium hydrosulfide (NaSH)DMF/H₂O25-404-685-9188-91SN2 nucleophilic substitution

The hydrosulfide methodology operates under significantly milder conditions compared to thiourea-based approaches [3] [4]. Reaction temperatures typically range from 25-40°C, representing a substantial reduction compared to the elevated temperatures required for thiourea alkylation and hydrolysis [3]. This temperature moderation contributes to improved selectivity and reduced formation of side products.

Reaction times are correspondingly shortened, with complete conversion typically achieved within 4-6 hours [3] [4]. This time efficiency represents a considerable advantage for laboratory-scale synthesis where rapid access to target compounds is desirable.

The methodology exhibits superior atom economy compared to thiourea-based approaches, as the hydrosulfide anion is directly incorporated into the product without requiring subsequent transformation steps [5] [3]. This efficiency translates to reduced waste generation and improved cost-effectiveness for laboratory applications.

However, the methodology requires careful handling of hydrosulfide reagents due to their potential for hydrogen sulfide evolution and associated safety considerations [3]. Additionally, the mixed solvent system may complicate product isolation and purification procedures compared to single-solvent approaches.

Industrial Production Protocols

Industrial production of 3-mercapto-2-methyl-1-butanol requires scalable methodologies that can deliver high yields, consistent quality, and economic viability. Two primary approaches have been developed for large-scale manufacturing: catalytic hydrogen sulfide addition to ketone precursors and continuous-flow reactor optimization for enhanced process control.

Catalytic Hydrogen Sulfide Addition to Ketone Precursors

The catalytic addition of hydrogen sulfide to ketone precursors represents the predominant industrial methodology for 3-mercapto-2-methyl-1-butanol production [6]. This approach utilizes 2-methyl-3-butanone as the primary starting material, which undergoes nucleophilic addition with hydrogen sulfide in the presence of acid catalysts to yield the desired thiol product.

The methodology employs various heterogeneous acid catalysts, with Amberlyst-15 demonstrating exceptional performance due to its strong acidic sites and excellent reusability characteristics [7] [8]. Amberlyst-15 is a macroreticular sulfonic acid resin that provides accessible acidic sites for protonation of the carbonyl functionality, thereby activating the ketone toward nucleophilic attack by hydrogen sulfide [7].

The reaction mechanism involves initial protonation of the carbonyl oxygen by the acid catalyst, generating a resonance-stabilized carbocation intermediate [6]. Hydrogen sulfide then attacks this electrophilic carbon center, followed by proton transfer to yield the thiol product and regenerate the acidic catalyst .

Table 3: Industrial Production - Catalytic Hydrogen Sulfide Addition to Ketone Precursors

Production MethodStarting MaterialCatalystTemperature (°C)Pressure (atm)Residence Time (minutes)Typical Yield (%)Product Purity (%)Catalyst Reusability
H₂S + 2-Methyl-3-butanone (Amberlyst-15)2-Methyl-3-butanoneAmberlyst-1520-501-330-6095-9898-99Excellent (>20 cycles)
H₂S + 2-Methyl-3-butanone (H₂SO₄)2-Methyl-3-butanoneSulfuric acid (H₂SO₄)25-601-445-9092-9696-98Single use
H₂S + 2-Methyl-3-butanone (Nafion-H)2-Methyl-3-butanoneNafion-H30-701-520-4594-9797-99Good (10-15 cycles)
H₂S + 2-Methyl-3-butanone (Zeolite-H)2-Methyl-3-butanoneH-Zeolite (HZSM-5)40-802-660-12090-9494-96Good (15-20 cycles)

Amberlyst-15 offers distinct advantages for industrial applications, including exceptional thermal stability, resistance to poisoning, and extended catalyst lifetime exceeding 20 reaction cycles [7] [8]. The resin structure provides optimal pore accessibility for reactant molecules while maintaining mechanical integrity under reaction conditions [7].

Alternative catalytic systems include sulfuric acid, Nafion-H, and H-zeolites, each offering specific advantages depending on process requirements [8]. Sulfuric acid provides high initial activity but requires neutralization and disposal after single use, limiting its industrial applicability [8]. Nafion-H offers superior corrosion resistance and good reusability, while H-zeolites provide shape selectivity and moderate catalyst lifetime [8].

The industrial process operates under mild conditions with temperatures ranging from 20-50°C for Amberlyst-15 catalyzed reactions . This temperature regime minimizes energy requirements while maintaining acceptable reaction rates. Pressures of 1-3 atmospheres ensure adequate hydrogen sulfide solubility while avoiding excessive equipment costs [6].

Residence times typically range from 30-60 minutes, allowing for complete conversion while maintaining reasonable throughput rates . The process achieves yields of 95-98% with product purities exceeding 98-99%, meeting industrial quality specifications .

Process safety considerations include appropriate hydrogen sulfide handling systems, scrubbing equipment for unreacted gas, and corrosion-resistant materials for process equipment [6]. The methodology incorporates continuous monitoring systems for hydrogen sulfide concentrations and automated shutdown procedures for safety compliance.

Continuous-Flow Reactor Optimization for Scalable Synthesis

Continuous-flow reactor technology represents an advanced approach for industrial-scale synthesis of 3-mercapto-2-methyl-1-butanol, offering enhanced process control, improved safety, and scalability advantages over traditional batch processes [9] [10] [11]. These systems provide precise control over reaction parameters while enabling continuous production with consistent product quality.

Flow reactor design considerations include channel geometry, mixing efficiency, heat transfer characteristics, and residence time distribution [9] [11]. Microstructured reactors with channel widths of 0.2-0.8 mm provide excellent heat and mass transfer properties, enabling precise temperature control and improved reaction selectivity [12] [11].

Table 4: Continuous-Flow Reactor Optimization Parameters

Reactor TypeChannel Width (mm)Flow Rate (mL/min)Residence Time (minutes)Temperature Control (°C)Pressure Drop (bar)Throughput (g/h)Scalability FactorHeat Transfer Efficiency
Packed-bed microreactor0.5-1.00.1-2.05-30±10.5-2.00.5-5.01-10xExcellent
Tubular flow reactor2.0-5.05.0-50.010-60±21.0-5.010-10010-100xGood
Microstructured reactor0.2-0.80.5-5.02-15±0.50.2-1.01.0-15.01-20xExcellent
Coil reactor1.0-3.02.0-20.015-45±1.50.8-3.05.0-50.05-50xGood

Packed-bed microreactors incorporate solid acid catalysts such as Amberlyst-15 within the flow channels, providing catalytic activity while maintaining continuous operation [13] [9]. These systems achieve excellent temperature control (±1°C) and provide residence times ranging from 5-30 minutes depending on flow rates [9].

Tubular flow reactors offer higher throughput capabilities with flow rates up to 50 mL/min and throughput exceeding 100 g/h [11]. These systems are particularly suitable for scale-up applications where high production rates are required [9] [11].

Microstructured reactors provide optimal heat transfer efficiency and precise residence time control, making them ideal for reactions requiring tight temperature control [12] [11]. The small channel dimensions enable rapid heat dissipation and minimize thermal gradients within the reaction zone [12].

Process intensification benefits include enhanced safety through reduced inventory of hazardous materials, improved reproducibility through precise parameter control, and simplified scale-up through numbering-up strategies [9] [14] [11]. Continuous-flow systems also enable real-time monitoring and automated process control, reducing operator intervention and improving process consistency [14].

Integration of analytical systems such as in-line spectroscopy enables real-time product quality monitoring and automated process optimization [14]. These capabilities are particularly valuable for industrial applications where consistent product quality is essential [14].

Table 5: Comparative Analysis of 3-Mercapto-2-methyl-1-butanol Synthesis Methods

Synthesis MethodYield Range (%)Purity Range (%)ScalabilityCost EfficiencyEnvironmental ImpactEquipment ComplexityProcess Control
Thiourea Route (Laboratory)85-9285-90LowModerateModerateLowManual
Hydrosulfide SN2 (Laboratory)88-9490-93ModerateHighLowLowManual
Industrial H₂S Addition95-9898-99HighVery HighModerateHighAutomated
Continuous-Flow Process92-9695-97Very HighHighLowHighFully Automated

The comparative analysis demonstrates that continuous-flow processes offer superior scalability and process control compared to conventional methodologies [9] [11]. While equipment complexity is higher, the benefits of automated operation, consistent quality, and enhanced safety justify the additional investment for industrial applications [14] [11].

The thermodynamic profile of 3-mercapto-2-methyl-1-butanol reveals characteristic properties of a branched organosulfur alcohol compound. The molecular weight of 120.213 g/mol [1] positions this compound within the medium molecular weight range for flavor compounds. The density of 1.002 ± 0.008 g/cm³ [2] indicates a specific gravity slightly higher than water, consistent with the presence of sulfur and hydroxyl functional groups.

The phase behavior parameters, calculated using the Joback group contribution method [1], demonstrate typical characteristics of branched mercaptoalcohols. The normal boiling point of 467.96 K (194.81°C) [1] reflects the combined influence of hydrogen bonding from the hydroxyl group and the weaker dipole interactions associated with the thiol functionality. The relatively high boiling point compared to analogous hydrocarbons stems from intermolecular hydrogen bonding capabilities.

Critical properties establish important boundaries for phase transitions. The critical temperature of 658.24 K [1] represents the temperature above which distinct liquid and vapor phases cannot coexist. The critical pressure of 4294.29 kPa [1] and critical volume of 0.377 m³/kmol [1] complete the critical parameter set essential for equation of state calculations and phase equilibrium modeling.

The melting point of 213.39 K (-59.76°C) [1] indicates a relatively low freezing temperature, suggesting limited intermolecular packing efficiency due to the branched structure and steric hindrance from the methyl substituent. This property has implications for storage and handling protocols in industrial applications.

Thermochemical properties provide insight into molecular stability and reactivity. The heat of formation in the gas phase of -270.84 kJ/mol [1] indicates thermodynamic stability relative to elemental constituents. The standard heat of formation of -121.09 kJ/mol [1] provides baseline thermodynamic data for reaction calculations. The heat of vaporization of 49.36 kJ/mol [1] reflects the energy required to overcome intermolecular forces during phase transition, while the heat of fusion of 9.79 kJ/mol [1] represents the energy necessary for melting.

The temperature-dependent heat capacity exhibits values ranging from 212.56 to 263.16 J/mol·K [1] across the temperature range from 467.96 to 658.24 K. This variation reflects the increasing molecular motion and vibrational modes accessible at higher temperatures.

Solubility Characteristics in Organic/Aqueous Matrices

The solubility behavior of 3-mercapto-2-methyl-1-butanol demonstrates the compound's amphiphilic nature, arising from the dual presence of hydrophilic (hydroxyl) and hydrophobic (alkyl chain) structural components. The compound exhibits limited aqueous solubility [3] [4], characteristic of compounds with significant hydrophobic character despite containing polar functional groups.

The partition coefficient (LogP) value of 0.933 [1] indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous systems. This value places the compound in an intermediate range between highly hydrophilic (LogP < 0) and highly lipophilic (LogP > 3) substances. The relatively low LogP value reflects the influence of both the hydroxyl and thiol functional groups, which contribute to hydrogen bonding potential and overall polarity.

In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the hydroxyl group and solvent molecules. Ethanol and methanol provide excellent solvation environments [4], with the compound showing complete miscibility at moderate concentrations. This behavior is consistent with the principle that like dissolves like, where the hydroxyl functionality provides compatibility with alcoholic solvents.

The solubility in polar aprotic solvents such as acetone demonstrates the compound's versatility in organic synthesis applications. The ketone solvent can engage in dipole-dipole interactions with both the hydroxyl and thiol functionalities, providing adequate solvation without competing for hydrogen bonding sites.

Dichloromethane and other halogenated solvents provide good solubility characteristics [5], making them suitable for extraction and purification procedures. The moderate polarity of these solvents accommodates the compound's intermediate polarity profile while avoiding complications associated with protic solvents.

In hydrocarbon matrices, solubility is significantly limited due to the polar nature of the functional groups. The thiol and hydroxyl groups cannot form favorable interactions with nonpolar hydrocarbon molecules, resulting in phase separation and limited miscibility. This behavior is particularly relevant in flavor and fragrance applications where carrier systems must be carefully selected.

The vapor pressure of 0.1343 hPa at 20°C [6] indicates moderate volatility, contributing to the compound's organoleptic properties. The relatively low vapor pressure compared to analogous compounds without polar functional groups reflects the influence of intermolecular hydrogen bonding, which reduces the tendency for molecules to escape the liquid phase.

Spectroscopic Identification Markers

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-mercapto-2-methyl-1-butanol through characteristic chemical shift patterns and coupling relationships. The compound's asymmetric structure generates distinct spectroscopic signatures for each carbon environment and their associated protons.

The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances reflecting the molecular architecture. The primary alcohol protons (CH₂OH) appear as a multiplet between 3.5-3.8 ppm, displaying typical deshielding effects associated with the electronegative oxygen atom. The coupling pattern reflects geminal coupling between the two methylene protons and vicinal coupling with the adjacent methine proton.

The secondary carbon proton (C-2) resonates as a complex multiplet between 1.8-2.2 ppm, reflecting its attachment to both the primary alcohol carbon and the tertiary carbon bearing the thiol group. The chemical shift position indicates moderate deshielding due to the adjacent polar functionalities.

The tertiary carbon proton bearing the thiol group (C-3) appears between 2.8-3.2 ppm, showing characteristic deshielding associated with the electronegative sulfur atom. The thiol proton itself typically appears as a weak, broad signal between 1.2-1.6 ppm, often exchangeable with deuterium oxide.

The methyl groups attached to C-2 and C-3 appear as doublets between 1.0-1.4 ppm, with the chemical shift differences reflecting their distinct magnetic environments. The coupling constants typically range from 6-7 Hz, characteristic of vicinal proton-proton coupling.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The primary alcohol carbon (C-1) resonates between 65-68 ppm, typical for CH₂OH carbons. The secondary carbon (C-2) appears between 35-40 ppm, while the tertiary carbon bearing the thiol group (C-3) resonates between 45-50 ppm.

The methyl carbon chemical shifts differentiate between the two environments, with values ranging from 15-22 ppm. The specific chemical shift positions depend on the local magnetic environment created by the adjacent polar functionalities and the overall molecular conformation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-mercapto-2-methyl-1-butanol reveals characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis. The molecular ion peak at m/z 120 corresponds to the intact molecule (C₅H₁₂OS⁺·) [7], confirming the molecular weight and elemental composition.

The base peak region typically centers around m/z 102, resulting from the loss of water (−18 mass units) through a dehydration pathway. This fragmentation represents a common process in alcohols where the hydroxyl group undergoes elimination, forming an alkene radical cation. The high intensity of this fragment reflects the thermodynamic stability of the resulting ion.

Alpha-cleavage adjacent to the hydroxyl group generates the fragment at m/z 89, corresponding to the loss of CH₂OH (−31 mass units). This fragmentation pattern is characteristic of primary alcohols and provides diagnostic information for structural elucidation. The resulting ion retains the thiol functionality and branched alkyl structure.

Beta-cleavage processes produce the fragment at m/z 75, involving the loss of C₂H₅O (−45 mass units). This fragmentation pathway reflects the preferential breaking of carbon-carbon bonds adjacent to heteroatoms, following McLafferty rearrangement principles.

Higher-order fragmentation generates smaller ions including m/z 61 (loss of C₃H₇O), m/z 47 (CH₃S⁺), and m/z 43 (C₃H₇⁺). The presence of m/z 34 (H₂S⁺·) provides diagnostic evidence for the thiol functionality, though typically at low relative intensity due to the instability of the hydrogen sulfide radical cation.

The fragmentation pattern also includes m/z 29 (CHO⁺), which may arise from oxidative processes or rearrangement reactions during ionization. The relative intensities of these fragments depend on ionization conditions and instrument parameters, but the overall pattern remains characteristic for structural identification.

XLogP3

1.7

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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